

The Selective Targeting of PI5P4Ky: A Technical Guide to PI5P4Ks-IN-2

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Compound of Interest

Compound Name: *PI5P4Ks-IN-1*

Cat. No.: *B12410290*

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This technical guide provides an in-depth overview of PI5P4Ks-IN-2, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Ky). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of PI5P4K isoforms in cellular signaling and their potential as therapeutic targets in various diseases, including cancer and neurodegenerative disorders.

Introduction to PI5P4K and the Significance of Isoform Selectivity

The Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family of lipid kinases is pivotal in cellular signaling, catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to the critical second messenger phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic reaction is a key node in the phosphoinositide signaling pathway, which orchestrates a multitude of cellular functions such as cell growth, proliferation, and survival.

The PI5P4K family comprises three distinct isoforms: PI5P4K α , PI5P4K β , and PI5P4Ky, encoded by the genes PIP4K2A, PIP4K2B, and PIP4K2C, respectively. While all three isoforms are ubiquitously expressed, their expression levels and subcellular localizations can vary across different tissues and disease states, suggesting non-redundant functions. Notably, PI5P4Ky exhibits significantly lower intrinsic kinase activity compared to the α and β isoforms, pointing towards a more prominent role as a scaffolding protein in signaling complexes.

Dysregulation of PI5P4K activity has been implicated in a range of pathologies, making these kinases attractive therapeutic targets. The development of isoform-selective inhibitors is crucial for dissecting the specific functions of each kinase and for developing targeted therapies with potentially fewer off-target effects.

PI5P4Ks-IN-2: A Selective Inhibitor of PI5P4Ky

PI5P4Ks-IN-2 (also referred to as compound 40) has been identified as a potent and highly selective inhibitor of the PI5P4Ky isoform. Its selectivity provides a valuable pharmacological tool to investigate the unique biological roles of PI5P4Ky.

Quantitative Analysis of Inhibitor Activity

The inhibitory potency and selectivity of PI5P4Ks-IN-2 have been rigorously characterized through biochemical assays. The data, summarized in the tables below, clearly demonstrate its preferential activity against PI5P4Ky.

Table 1: In Vitro Inhibitory Activity of PI5P4Ks-IN-2 against PI5P4K Isoforms[1][2]

Target Isoform	pIC50	IC50 (nM)
PI5P4K α	< 4.3	> 50,000
PI5P4K β	< 4.6	> 25,000
PI5P4Ky	6.2	630

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Table 2: Binding Affinity of PI5P4Ks-IN-2 for PI5P4K Isoforms[1][2]

Target Isoform	Ki (nM)
PI5P4K β	> 30,000
PI5P4Ky	68

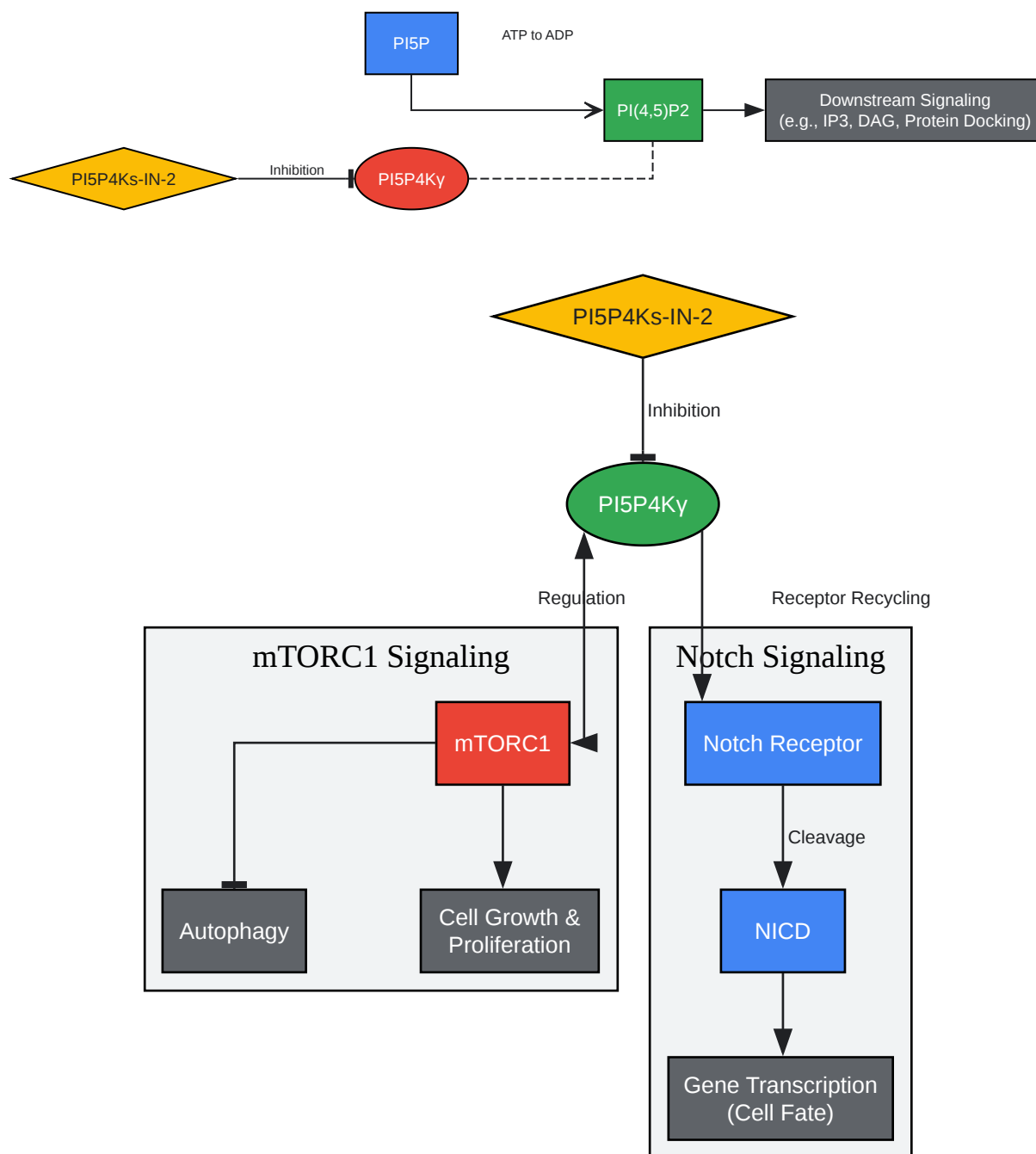
K_i is the inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower value indicates a higher binding affinity.

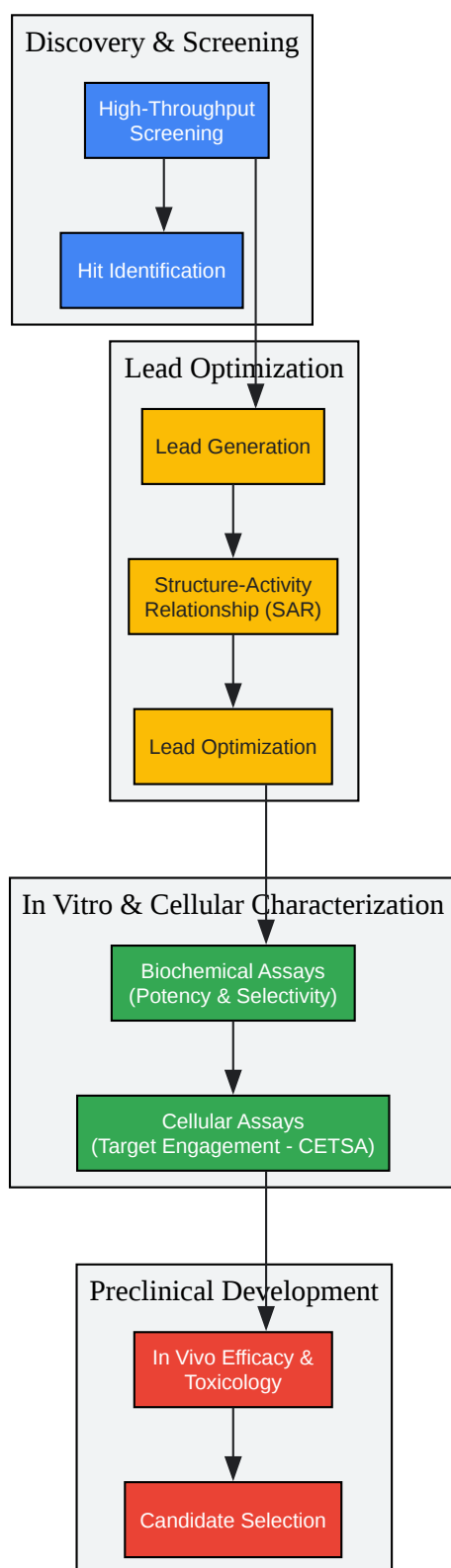
Key Signaling Pathways Modulated by PI5P4Ky

PI5P4Ky is implicated in several critical signaling pathways, often acting through both its catalytic and scaffolding functions. Inhibition of PI5P4Ky with PI5P4Ks-IN-2 can therefore have significant downstream effects on cellular processes.

The PI5P4K Signaling Pathway

The canonical function of PI5P4K is to phosphorylate PI5P to generate PI(4,5)P₂. This product is a precursor for other important second messengers, such as inositol trisphosphate (IP₃) and diacylglycerol (DAG), and also serves as a docking site for various proteins at the plasma membrane and intracellular organelles.





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References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
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